Senicapoc is classified as a small molecule and belongs to the category of potassium channel blockers. Its chemical name is N-(4-bromophenyl)-N'-(4-fluorophenyl)-N,N-dimethylurea, and it is also known by its developmental code ICA-17043. The compound was initially developed as a therapeutic agent for sickle cell disease by targeting the KCa3.1 channel, which plays a crucial role in regulating intracellular calcium levels and cellular excitability .
The synthesis of senicapoc involves several steps that can be categorized into two main approaches: traditional synthesis and radiolabeling for imaging studies.
The traditional synthesis of senicapoc begins with the protection of 4-bromophenol using tert-butyldiphenylsilyl chloride. The protected compound is then reacted with n-butyllithium to form a lithiated intermediate, which is subsequently trapped with 4-fluorobenzophenone to yield a tertiary alcohol. This alcohol is converted into a nitrile using trimethylsilyl cyanide and catalytic indium chloride. Finally, hydrolysis of the nitrile leads to the formation of senicapoc .
Senicapoc has a complex molecular structure characterized by the presence of multiple aromatic rings and functional groups that contribute to its biological activity. The core structure consists of a triarylacetamide framework, which is essential for its interaction with the KCa3.1 channel. The molecular formula for senicapoc is CHBrFNO .
Senicapoc participates in various chemical reactions primarily related to its synthesis and modification. Key reactions include:
These reactions are crucial for developing derivatives that can be used in both therapeutic settings and as imaging agents.
Senicapoc exerts its pharmacological effects primarily through selective inhibition of the KCa3.1 channel. By blocking this channel, senicapoc reduces calcium-dependent potassium currents, leading to decreased cellular excitability and altered signaling pathways associated with various diseases, including sickle cell disease and certain cancers .
Senicapoc exhibits several notable physical and chemical properties:
Senicapoc has potential applications across various scientific domains:
The genesis of Senicapoc stemmed directly from elucidating the molecular identity of the "Gárdos channel" responsible for calcium-activated potassium efflux and dehydration in sickle erythrocytes. Following the cloning of KCa3.1 in 1997 [1], research efforts intensified to develop selective inhibitors. The azole antifungal clotrimazole was identified as a potent KCa3.1 blocker but caused significant hepatotoxicity via cytochrome P450 inhibition, limiting its therapeutic utility. Structural optimization efforts focused on retaining the triarylmethane pharmacophore while eliminating the problematic imidazole ring. This led to TRAM-34 (1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole), exhibiting improved potency (IC₅₀ ~20 nM) and selectivity over clotrimazole [3].
Senicapoc emerged from parallel medicinal chemistry efforts at Icagen Inc., resulting in a fluorinated triphenyl acetamide structure (2,2-Bis(4-fluorophenyl)-2-phenylacetamide, C₂₀H₁₅F₂NO). It demonstrated high potency (IC₅₀ ~11 nM) and selectivity for KCa3.1 over related KCa, KV, NaV, and TRP channels, including cardiac-relevant channels like hERG (KV11.1) [3] [5]. Both TRAM-34 and Senicapoc share a common binding site within the channel pore, interacting critically with threonine 250 (T250) in the pore loop and valine 275 (V275) in the S6 transmembrane domain. Molecular modeling reveals these compounds occupy the site normally taken by a potassium ion before entering the selectivity filter, physically blocking ion conduction [3].
The compelling clinical rationale for targeting KCa3.1 in sickle cell disease (SCD) drove Senicapoc's initial development. In SCD, pathological hemoglobin S (HbS) polymerization is critically dependent on erythrocyte dehydration, which concentrates HbS. KCa3.1-mediated potassium and water loss is a major contributor to this dehydration. Preclinically, Senicapoc effectively blocked sickled erythrocyte dehydration in vitro and in vivo in the SAD mouse model of SCD, significantly improving red blood cell parameters and survival [1] [5]. This robust preclinical package propelled Senicapoc into Phase III clinical trials for SCD. While the trials demonstrated Senicapoc's excellent safety profile and its efficacy in reducing hemolysis and improving erythrocyte hydration parameters, it did not meet the primary endpoint of reducing the rate of vaso-occlusive crises compared to placebo, leading to the discontinuation of its development for SCD [3] [5]. Despite this setback, Senicapoc's favorable pharmacokinetics (long half-life ~12.8 days in humans) and established safety profile positioned it as a prime candidate for repurposing efforts targeting other diseases involving KCa3.1 [3].
Property | Detail | Source/Evidence |
---|---|---|
Chemical Name | 2,2-Bis(4-fluorophenyl)-2-phenylacetamide | DrugBank, Chemical Identifiers [5] |
Molecular Formula | C₂₀H₁₅F₂NO | DrugBank [5] |
Mechanism | Pore blocker of KCa3.1 (KCNN4) | Binds T250/V275 residues; IC₅₀ ~11 nM [3] |
Selectivity | High for KCa3.1 over related ion channels | >1000-fold selectivity over KCa1.1, KCa2.x, hERG etc. [3] |
Initial Indication | Sickle Cell Disease (reached Phase III) | Targeted Gardos channel (KCa3.1) in erythrocytes [1] [5] |
Repurposing Status | Investigational for stroke, AD, fibrosis, asthma | Preclinical/early clinical evidence in multiple models [2] [3] [4] |
The failure in SCD trials did not diminish the biological significance of KCa3.1. Its widespread expression in immune cells, fibroblasts, and proliferating vascular smooth muscle cells implicated it in pathologies far beyond erythrocyte disorders. Senicapoc's repurposing trajectory exemplifies a rational, target-driven approach leveraging accumulating knowledge about KCa3.1's pathophysiological roles:
Neurological Disorders: Stroke and Alzheimer's Disease: KCa3.1 expression is markedly upregulated in activated microglia and infiltrating macrophages within the ischemic brain and in Alzheimer's disease (AD) models. In microglia, KCa3.1 activity sustains Ca²⁺ signaling necessary for pro-inflammatory activation, cytokine release (e.g., IL-1β, TNF-α), reactive oxygen species production, and migration. Proof-of-concept studies using TRAM-34 demonstrated reduced infarction and improved neurological recovery in rodent stroke models, even when administered 12 hours post-reperfusion [3] [4]. This paved the way for Senicapoc repurposing studies. In a transient middle cerebral artery occlusion (tMCAO) mouse stroke model, Senicapoc administration (10 or 40 mg/kg twice daily), initiated 12 hours post-reperfusion, resulted in a dose-dependent reduction in infarct area (assessed by T2-weighted MRI) and significant improvement in neurological deficits by day 8. Pharmacokinetic analysis confirmed sufficient brain penetration and target engagement. Senicapoc treatment significantly attenuated microglia/macrophage and T-cell infiltration/activation, reduced neuronal death, and suppressed the expression of inflammatory markers (iNOS, COX-2, NLRP3) and T-cell cytokines in the brain. Critically, starting treatment at 3 hours post-reperfusion revealed Senicapoc's ability to reduce secondary infarct growth observed between day 3 and day 8, highlighting its impact on the delayed neuroinflammatory response [2] [4]. Similar anti-inflammatory effects were observed in AD models, where Senicapoc reduced microglial activation and improved performance in cognitive tasks following hippocampal amyloid-β challenge [3] [4].
Fibrotic Diseases (Liver/Kidney): KCa3.1 is highly expressed in proliferating fibroblasts and myofibroblasts, where it drives the calcium signaling necessary for transformation, proliferation, and extracellular matrix production. Senicapoc demonstrated significant anti-fibrotic effects in models of liver fibrosis (e.g., carbon tetrachloride-induced), reducing collagen deposition, hydroxyproline content, and expression of fibrotic markers. Similar efficacy was observed in models of kidney fibrosis, where Senicapoc attenuated fibroblast proliferation and matrix accumulation [3].
Airway Diseases (Asthma/COPD): KCa3.1 is expressed in airway epithelial cells (contributing to ion/water transport and potentially ciliary function) and immune cells within the lung. In allergic asthma models, KCa3.1 blockade with Senicapoc or TRAM-34 suppressed T-cell activation, cytokine production, and eosinophil infiltration, reducing airway hyperresponsiveness and inflammation. Its potential role in regulating mucociliary clearance (MCC) by influencing airway surface liquid (ASL) volume or ciliary beat frequency, particularly in diseases like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD), represents an active area of investigation [1] [8].
Network Pharmacology and Computational Prediction: Beyond empirically driven repurposing, computational approaches increasingly support Senicapoc's potential. Network-based drug repurposing methods, which model complex biological interactions (protein-protein, drug-target, disease-gene), prioritize paths connecting drugs to diseases based on biological plausibility and path abundance/redundancy, rather than solely the shortest path. These methods can identify Senicapoc's connection to AD and stroke via its KCa3.1 target within inflammatory and calcium signaling networks [6] [7]. Analysis of real-world data (e.g., insurance claims) using Cox proportional-hazard models has also been employed to identify drugs associated with reduced AD risk, providing epidemiological support for repurposing candidates, though specific Senicapoc human data in this context requires further generation [6] [9]. Collaborative initiatives like the CURE Drug Repurposing Collaboratory (CDRC) aim to integrate diverse data sources (clinical experiences via CURE ID, electronic health records - EHRs) to accelerate the validation of repurposing hypotheses for diseases of high unmet need, including those potentially amenable to Senicapoc therapy [10].
Disease Area | **Target Cell/Tissue | Key Preclinical Findings | Mechanistic Insights |
---|---|---|---|
Ischemic Stroke | Microglia/Macrophages, T cells | ↓ Infarct volume (MRI), ↓ neurological deficits, ↓ neuroinflammation, ↓ secondary growth [2] [4] | Inhibits Ca²⁺-driven microglial activation & cytokine storm; Suppresses NLRP3 inflammasome |
Alzheimer's Disease | Microglia | ↓ Microgliosis, ↓ neuronal death, improved cognitive function in models [3] [4] | Attenuates Aβ-induced microglial inflammatory response |
Liver/Kidney Fibrosis | Fibroblasts/Myofibroblasts | ↓ Collagen deposition, ↓ hydroxyproline, ↓ fibrotic marker expression [3] | Blocks Ca²⁺-dependent fibroblast proliferation & activation |
Asthma/COPD | T cells, Airway Epithelium? | ↓ Airway inflammation, ↓ hyperresponsiveness, ↓ eosinophilia in models [1] [8] | Suppresses T-cell activation & cytokine production; Potential ASL regulation |
Glioblastoma | GBM cells?, Microglia | In vitro efficacy (TRAM-34/NS6180); Senicapoc brain penetration supports potential [3] | May target tumor-associated microglia & potentially tumor KCa3.1 |
The convergence of strong target biology (KCa3.1's role in fundamental pathological processes), compelling preclinical efficacy across diverse models, a known safe clinical profile in humans, and emerging computational support positions Senicapoc as a uniquely promising candidate for repurposing. Ongoing and future clinical trials, particularly in stroke recovery and neuroinflammatory components of dementia, are critical next steps to translate this extensive preclinical promise into clinical reality. The integration of real-world data analytics and structured collaborative frameworks like CDRC holds significant potential to optimize and accelerate this repurposing pathway.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7